Cas no 856758-57-1 ((1R)-1-4-(difluoromethoxy)phenylethan-1-amine)
(1R)-1-4-(difluoromethoxy)phenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,4-(difluoromethoxy)-a-methyl-, (aR)-
- BENZENEMETHANAMINE, 4-(DIFLUOROMETHOXY)-Α-METHYL-, (ΑR)-
- (1R)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHANAMINE
- (R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine
- DTXSID901221383
- (alphaR)-4-(Difluoromethoxy)-alpha-methylbenzenemethanamine
- Benzenemethanamine, 4-(difluoromethoxy)--methyl-, (R)-
- RTLQRHINHVOHHH-ZCFIWIBFSA-N
- EN300-1933448
- Benzenemethanamine,4-(difluoromethoxy)-a-methyl-,(aR)-
- (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine
- 856758-57-1
- (1R)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine
- AKOS012670006
- (1R)-1-4-(difluoromethoxy)phenylethan-1-amine
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- MDL: MFCD08057418
- Inchi: 1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1
- InChI Key: RTLQRHINHVOHHH-ZCFIWIBFSA-N
- SMILES: FC(OC1C=CC(=CC=1)[C@@H](C)N)F
Computed Properties
- Exact Mass: 187.08087030g/mol
- Monoisotopic Mass: 187.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 35.25000
- LogP: 3.00800
(1R)-1-4-(difluoromethoxy)phenylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070450-50mg |
(R)-1-(4-(difluoromethoxy)phenyl)ethan-1-amine |
856758-57-1 | 98% | 50mg |
¥21420.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070450-100mg |
(R)-1-(4-(difluoromethoxy)phenyl)ethan-1-amine |
856758-57-1 | 98% | 100mg |
¥28035.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070450-250mg |
(R)-1-(4-(difluoromethoxy)phenyl)ethan-1-amine |
856758-57-1 | 98% | 250mg |
¥23457.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070450-500mg |
(R)-1-(4-(difluoromethoxy)phenyl)ethan-1-amine |
856758-57-1 | 98% | 500mg |
¥28543.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070450-1g |
(R)-1-(4-(difluoromethoxy)phenyl)ethan-1-amine |
856758-57-1 | 98% | 1g |
¥31867.00 | 2024-07-28 | |
| Enamine | EN300-1933448-0.05g |
(1R)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine |
856758-57-1 | 0.05g |
$1020.0 | 2023-09-17 | ||
| Enamine | EN300-1933448-0.1g |
(1R)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine |
856758-57-1 | 0.1g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1933448-0.25g |
(1R)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine |
856758-57-1 | 0.25g |
$1117.0 | 2023-09-17 | ||
| Enamine | EN300-1933448-0.5g |
(1R)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine |
856758-57-1 | 0.5g |
$1165.0 | 2023-09-17 | ||
| Enamine | EN300-1933448-1.0g |
(1R)-1-[4-(difluoromethoxy)phenyl]ethan-1-amine |
856758-57-1 | 1g |
$1214.0 | 2023-05-26 |
(1R)-1-4-(difluoromethoxy)phenylethan-1-amine Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on (1R)-1-4-(difluoromethoxy)phenylethan-1-amine
Comprehensive Overview of (1R)-1-4-(difluoromethoxy)phenylethan-1-amine (CAS No. 856758-57-1)
(1R)-1-4-(difluoromethoxy)phenylethan-1-amine (CAS No. 856758-57-1) is a chiral amine compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a difluoromethoxy group attached to a phenyl ring, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's enantiomeric purity (1R configuration) is particularly noteworthy, as it often enhances selectivity and efficacy in drug development. Researchers and industry professionals are increasingly interested in this compound due to its role in optimizing pharmacokinetic properties and reducing off-target effects.
The growing demand for fluorinated compounds in medicinal chemistry has placed (1R)-1-4-(difluoromethoxy)phenylethan-1-amine in the spotlight. Fluorination is a key strategy for improving metabolic stability, bioavailability, and binding affinity of drug candidates. This compound's difluoromethoxy moiety is particularly attractive because it mimics the steric and electronic properties of a methoxy group while offering enhanced resistance to oxidative degradation. Such attributes align with current trends in drug discovery, where sustainable chemistry and green synthesis are prioritized to minimize environmental impact.
In addition to its pharmaceutical relevance, (1R)-1-4-(difluoromethoxy)phenylethan-1-amine has garnered attention in the field of agrochemical innovation. Fluorinated amines are increasingly used in the design of herbicides and pesticides due to their improved efficacy and reduced environmental persistence. The compound's chiral center also opens doors for stereoselective synthesis, a critical factor in developing targeted agrochemicals with lower toxicity profiles. This dual applicability in pharmaceuticals and agrochemicals underscores its versatility and commercial potential.
From a synthetic perspective, the preparation of (1R)-1-4-(difluoromethoxy)phenylethan-1-amine often involves asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric excess. Advances in catalytic methods and biocatalysis have streamlined its production, making it more accessible for large-scale applications. Researchers are also exploring its derivatives for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. These efforts are supported by computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling, which accelerate the discovery process.
The compound's stability under various conditions is another area of interest. Studies have shown that (1R)-1-4-(difluoromethoxy)phenylethan-1-amine exhibits remarkable resistance to hydrolysis and oxidation, making it suitable for formulations requiring long shelf lives. This property is particularly valuable in drug delivery systems and controlled-release formulations, where chemical stability is paramount. Furthermore, its compatibility with common pharmaceutical excipients enhances its utility in preclinical and clinical development.
As the scientific community continues to explore fluorine-containing compounds, (1R)-1-4-(difluoromethoxy)phenylethan-1-amine stands out as a promising candidate for future innovations. Its combination of chiral purity, functional group versatility, and stability positions it as a key player in next-generation therapeutics and agrochemicals. For researchers and manufacturers, understanding its synthesis, applications, and regulatory considerations is essential for leveraging its full potential in a competitive market.
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